2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide is a synthetic organic compound characterized by its bromine atom attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride and isopropylidene hydrazine.
Formation of Hydrazone: The reaction between 2-bromobenzoyl chloride and isopropylidene hydrazine forms the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide: The parent compound.
2-chloro-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide: A similar compound with a chlorine atom instead of bromine.
2-fluoro-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide: A fluorine-substituted analog.
Uniqueness
The uniqueness of this compound lies in its bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chlorine or fluorine analogs. This can result in distinct pharmacological or material properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-bromo-N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8(2)15-16-11(17)7-14-12(18)9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3,(H,14,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKODAVTUZUCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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